![molecular formula C19H14N4O B6141616 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a phenyl group at the 2-position and a benzamide moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds via a cyclization mechanism, often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring the process is cost-effective and safe for industrial applications.
化学反应分析
Types of Reactions
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-tubercular agent.
Industry: The compound’s unique properties make it suitable for developing new materials and catalysts.
作用机制
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide: This compound features a chlorine atom at the 4-position, which can influence its reactivity and biological activity.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide:
Uniqueness
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-18(15-10-5-2-6-11-15)22-17-16(14-8-3-1-4-9-14)21-19-20-12-7-13-23(17)19/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXMLAMTFYZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141539.png)
![2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6141545.png)
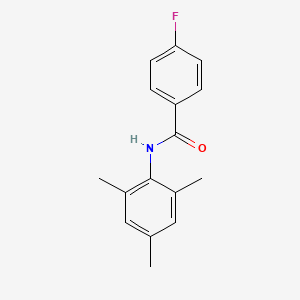
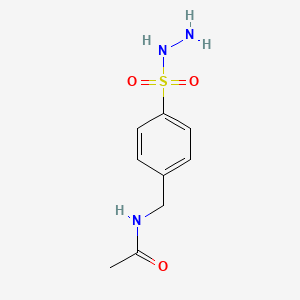
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)
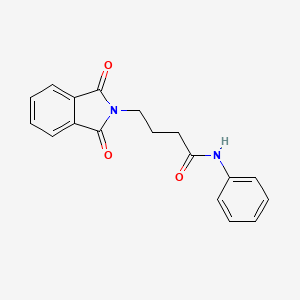
![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
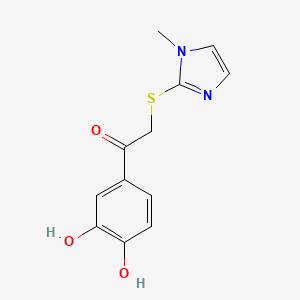
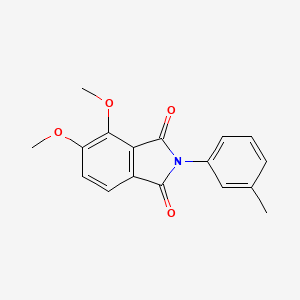
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
![2-furyl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B6141627.png)
